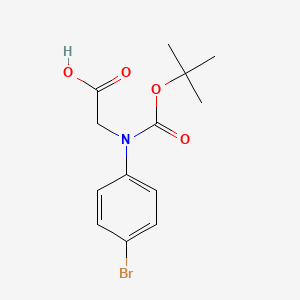

2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid is an organic compound with the molecular formula C13H16BrNO4. It is a derivative of acetic acid where the hydrogen atom of the amino group is substituted with a 4-bromophenyl group and a tert-butoxycarbonyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid typically involves the reaction of 4-bromophenylamine with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected amine. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

Deprotection: Trifluoroacetic acid is commonly used for removing the tert-butoxycarbonyl group.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

Deprotection: The major product is the free amine derivative.

Coupling: The products are typically biaryl compounds formed through the coupling reaction.

Aplicaciones Científicas De Investigación

2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Employed in the synthesis of biologically active compounds and as a precursor in drug development.

Medicine: Investigated for its potential use in developing pharmaceuticals due to its ability to form various bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid largely depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparación Con Compuestos Similares

Similar Compounds

®-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid: A stereoisomer with similar chemical properties but different biological activity.

2-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid: A positional isomer with the bromine atom at a different position on the phenyl ring.

Uniqueness

2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its tert-butoxycarbonyl group provides protection during synthesis, and the 4-bromophenyl group allows for further functionalization through substitution reactions .

Actividad Biológica

2-((4-Bromophenyl)(tert-butoxycarbonyl)amino)acetic acid, also known as Boc-(R)-2-amino-2-(4-bromophenyl)acetic acid, is an organic compound with significant implications in medicinal chemistry and biological research. This compound features a brominated phenyl group and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable building block in the synthesis of pharmaceuticals and biologically active molecules.

- Molecular Formula : C13H16BrNO4

- Molecular Weight : 330.18 g/mol

- CAS Number : 1228570-47-5

- IUPAC Name : (R)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Pharmacological Applications :

- This compound is utilized in the synthesis of various pharmaceuticals, particularly those targeting specific receptors or pathways in cancer therapy.

- Its structural properties allow it to act as a selective inhibitor in biochemical pathways.

- Enzyme Inhibition :

-

Antimicrobial Activity :

- Some studies have suggested that derivatives of this compound may possess antimicrobial properties, although specific data on this compound remains limited.

Structure-Activity Relationship (SAR)

The presence of the bromine atom on the phenyl ring significantly influences the biological activity of this compound. Bromination typically enhances lipophilicity and may affect binding affinity to biological targets. The Boc group serves as a protective moiety that can be removed under acidic conditions, allowing for further functionalization and activity modulation.

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Protection of Amines : Using di-tert-butyl dicarbonate (Boc2O) to protect the amine group.

- Formation of Acetic Acid Derivative : Reaction with bromoacetic acid under basic conditions.

Synthetic Route

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Protection of amine | Boc2O, NaOH or DMAP in acetonitrile |

| 2 | Reaction with bromoacetic acid | Basic conditions |

Case Study 1: Enzyme Inhibition

A study demonstrated that compounds structurally related to this compound showed significant inhibition of cytochrome P450 enzymes, affecting drug metabolism pathways. The IC50 values indicated a concentration-dependent response, highlighting its potential as a lead compound for further development .

Case Study 2: Anticancer Activity

Research has shown that derivatives of this compound can selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, compounds with similar structures were tested against various cancer cell lines, showing promising results in reducing cell viability at micromolar concentrations .

Propiedades

IUPAC Name |

2-[4-bromo-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWQFKWEIUOCRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.